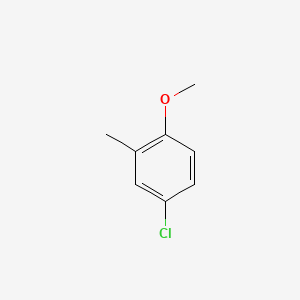

4-Chloro-2-methylanisole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 300882. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

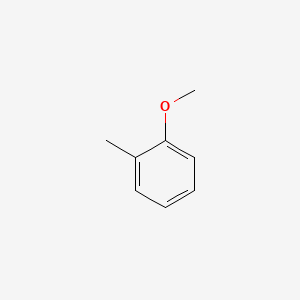

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-1-methoxy-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO/c1-6-5-7(9)3-4-8(6)10-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDYDAUQHTVCCBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6041507 | |

| Record name | 4-Chloro-2-methylanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3260-85-3 | |

| Record name | 4-Chloro-1-methoxy-2-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3260-85-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2-methylanisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003260853 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3260-85-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=300882 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chloro-2-methylanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-2-methylanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.873 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CHLORO-2-METHYLANISOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7G3KQ2A26K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-2-methylanisole (CAS Number: 3260-85-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2-methylanisole, with the CAS number 3260-85-3, is a halogenated aromatic ether. Its structure, featuring a methoxy (B1213986) group, a methyl group, and a chlorine atom on a benzene (B151609) ring, makes it a versatile intermediate in organic synthesis. This guide provides a comprehensive overview of its chemical properties, synthesis, spectral characterization, and potential applications, with a focus on data relevant to research and development.

Chemical and Physical Properties

This compound is a solid at room temperature, appearing as a white to yellow crystalline powder or liquid after melting.[1][2] Key physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₉ClO | [3][4] |

| Molecular Weight | 156.61 g/mol | [3][4] |

| Melting Point | 36-39 °C | [5][6] |

| Boiling Point | 210-212 °C at 760 Torr | [2] |

| Density | 1.1 ± 0.1 g/cm³ | [2] |

| Appearance | White to yellow crystal powder mixed with liquid; clear colorless to slightly yellowish liquid after melting | [1][2] |

| Solubility | Insoluble in water | [7] |

| XLogP3 | 3.4 | [3] |

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. Two common methods are the direct chlorination of 2-methylanisole (B146520) and the methylation of 4-chloro-2-methylphenol (B52076).

Electrophilic Chlorination of 2-Methylanisole

This method involves the direct chlorination of 2-methylanisole. The methoxy and methyl groups are ortho-, para-directing activators. Due to steric hindrance from the adjacent methyl group, chlorination is favored at the para position relative to the methoxy group.

Experimental Protocol: Chlorination using Sulfuryl Chloride

This protocol is adapted from a general procedure for the chlorination of substituted phenols and can be modified for anisoles.[8]

-

Reaction Setup: In a stirred vessel, introduce 100 parts by weight of 2-methylanisole.

-

Catalyst Addition: Add a Lewis acid catalyst, such as 1.0 part by weight of AlCl₃, and a co-catalyst like 1.0 part by weight of diphenyl sulfide.

-

Cooling: Cool the mixture to approximately 30°C.

-

Addition of Chlorinating Agent: Slowly add 135 parts by weight of sulfuryl chloride (SO₂Cl₂) over the course of 1 hour, maintaining the temperature between 28-30°C.

-

Reaction Completion: After the addition is complete, continue stirring for an additional hour at approximately 25°C.

-

Work-up and Purification: The reaction mixture can be analyzed by gas chromatography (GC). For purification, the mixture is typically washed with water, neutralized with a weak base (e.g., sodium bicarbonate solution), and the organic layer is separated, dried, and purified by distillation or chromatography.

Williamson Ether Synthesis from 4-Chloro-2-methylphenol

This two-step synthesis involves the initial preparation of 4-chloro-2-methylphenol followed by its methylation.

Experimental Protocol: Methylation of 4-Chloro-2-methylphenol

This protocol is adapted from the methylation of o-cresol (B1677501) and can be applied to 4-chloro-2-methylphenol.[9]

-

Formation of Phenoxide: Dissolve 1 mole of 4-chloro-2-methylphenol in a 20% aqueous solution of sodium hydroxide (B78521) with stirring. Cool the mixture to below 10°C.

-

Methylation: Slowly add 1 mole of dimethyl sulfate (B86663) dropwise to the stirred reaction mixture, ensuring the temperature remains below 40°C.

-

Reaction Completion: After the addition is complete, heat the mixture for 30 minutes on a boiling water bath to complete the reaction and destroy any unreacted dimethyl sulfate.

-

Work-up: After cooling, separate the organic layer. Extract the aqueous solution several times with a suitable organic solvent (e.g., diethyl ether).

-

Purification: Combine the organic phases and wash with dilute sodium carbonate solution and then with water. Dry the organic layer over an anhydrous drying agent (e.g., calcium chloride) and purify by fractional distillation.

Spectroscopic Characterization

Detailed spectroscopic data is essential for the unambiguous identification and characterization of this compound. Below are the expected spectral features based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the methyl group protons.

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic H (ortho to -OCH₃, meta to -CH₃) | ~6.7 | d | ~8-9 |

| Aromatic H (meta to -OCH₃, ortho to -Cl) | ~7.1 | dd | ~8-9, ~2-3 |

| Aromatic H (ortho to -OCH₃, ortho to -CH₃) | ~7.1 | d | ~2-3 |

| Methoxy (-OCH₃) | ~3.8 | s | - |

| Methyl (-CH₃) | ~2.2 | s | - |

Note: Predicted values are based on the analysis of similar compounds such as 4-methylanisole (B47524) and 4-chloro-2-nitroanisole.[10][11]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| C-OCH₃ | ~156-158 |

| C-Cl | ~128-130 |

| C-CH₃ | ~130-132 |

| Aromatic CH | ~112-130 |

| -OCH₃ | ~55-56 |

| -CH₃ | ~16-17 |

Note: Predicted values are based on data for 4-methylanisole and 4-chloro-2-methylaniline (B164923).[10][12]

FT-IR Spectroscopy

The FT-IR spectrum will show characteristic absorption bands for the functional groups present in this compound.

| Functional Group | Wavenumber (cm⁻¹) | Description |

| C-H (aromatic) | 3100-3000 | Stretching vibrations |

| C-H (aliphatic, -CH₃ & -OCH₃) | 2960-2850 | Stretching vibrations |

| C=C (aromatic) | 1600-1450 | Ring stretching |

| C-O (ether) | 1260-1000 | Asymmetric and symmetric stretching |

| C-Cl | 800-600 | Stretching vibration |

Note: These are general ranges for the indicated functional groups.[13][14] An IR spectrum for this compound is available in the literature.[15]

Mass Spectrometry

In mass spectrometry, this compound will exhibit a molecular ion peak and characteristic fragmentation patterns.

| m/z | Fragment | Description |

| 156/158 | [M]⁺ | Molecular ion peak (presence of ³⁵Cl and ³⁷Cl isotopes in a ~3:1 ratio) |

| 141/143 | [M - CH₃]⁺ | Loss of a methyl group |

| 123 | [M - CH₃ - H₂O]⁺ or [M - Cl]⁺ | Further fragmentation |

| 113 | [M - OCH₃]⁺ | Loss of a methoxy group |

Note: The fragmentation pattern is a prediction based on common fragmentation of aromatic ethers and chlorinated compounds.[16]

Applications in Research and Drug Development

This compound serves as a valuable building block in the synthesis of more complex molecules, including potential pharmaceutical compounds and agrochemicals. The presence of three distinct functional groups (methoxy, methyl, and chloro) on the aromatic ring allows for a variety of chemical transformations.

-

Pharmaceutical Synthesis: Halogenated aromatic compounds are common motifs in many drug molecules. The chlorine atom can influence the lipophilicity, metabolic stability, and binding affinity of a compound.[17][18] this compound can be a precursor for the synthesis of novel bioactive molecules.

-

Agrochemicals: Similar to pharmaceuticals, many pesticides and herbicides contain chlorinated aromatic structures.

-

Material Science: The specific substitution pattern and electronic properties of this compound may be of interest in the development of new materials.

Biological Activity and Mechanism of Action (Hypothetical)

While specific studies on the biological signaling pathways of this compound are limited, the metabolism of related compounds, such as 4-chloro-2-methylaniline, has been investigated.[1] The metabolism of such compounds in the liver often involves cytochrome P450 enzymes, leading to hydroxylated and other oxidized products. These metabolites can then be conjugated and excreted.

The following diagram illustrates a hypothetical metabolic pathway for this compound, based on known metabolic routes for similar compounds.

Safety and Handling

This compound is classified as an irritant.[3] It is important to handle this chemical with appropriate safety precautions.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]

Always consult the Safety Data Sheet (SDS) before handling this compound.

Conclusion

This compound is a synthetically useful intermediate with potential applications in various fields of chemical research and development. This guide has provided a summary of its key properties, synthesis methods with detailed experimental protocols, and expected spectroscopic characteristics. Further research into its biological activities and potential applications is warranted.

References

- 1. Macromolecular binding and metabolism of the carcinogen 4-chloro-2-methylaniline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. This compound | C8H9ClO | CID 76748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-CHLORO-1-METHOXY-2-METHYLBENZENE | CAS 3260-85-3 [matrix-fine-chemicals.com]

- 5. 4-Chloro-1-methoxy-2-methylbenzene | CAS#:3260-85-3 | Chemsrc [chemsrc.com]

- 6. This compound | 3260-85-3 [chemicalbook.com]

- 7. 4-Chloro-2-methylphenol | C7H7ClO | CID 14855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. US5847236A - Process for the preparation of 2-chloro-4-methylphenol - Google Patents [patents.google.com]

- 9. 2-Methylanisole synthesis - chemicalbook [chemicalbook.com]

- 10. hil5_sln.html [ursula.chem.yale.edu]

- 11. 4-Chloro-2-nitroanisole(89-21-4) 1H NMR spectrum [chemicalbook.com]

- 12. 4-Chloro-2-methylaniline(95-69-2) 13C NMR spectrum [chemicalbook.com]

- 13. FTIR [terpconnect.umd.edu]

- 14. uanlch.vscht.cz [uanlch.vscht.cz]

- 15. This compound(3260-85-3) IR2 [m.chemicalbook.com]

- 16. benchchem.com [benchchem.com]

- 17. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. eurochlor.org [eurochlor.org]

An In-depth Technical Guide to 4-Chloro-2-methylanisole (C8H9ClO)

For Researchers, Scientists, and Drug Development Professionals

December 22, 2025

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-2-methylanisole, a halogenated aromatic ether with the molecular formula C8H9ClO. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It consolidates essential physicochemical data, detailed experimental protocols for its synthesis, insights into its applications as a key chemical intermediate, and a thorough summary of its spectroscopic and safety profiles. The information is presented to facilitate its use in research and development, particularly in the synthesis of novel pharmaceutical compounds.

Physicochemical Properties

This compound, also known by its IUPAC name 4-chloro-1-methoxy-2-methylbenzene, is a colorless to pale yellow liquid or a white to yellow crystalline solid at room temperature, possessing a characteristic aromatic odor. It is readily soluble in common organic solvents but has limited solubility in water.[1] A comprehensive summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C8H9ClO | [1][2][3] |

| Molecular Weight | 156.61 g/mol | [1][2][3] |

| CAS Number | 3260-85-3 | [1][2][4] |

| Appearance | Colorless to pale yellow liquid or white to yellow crystalline solid | [1] |

| Melting Point | 32-39 °C | [4][5] |

| Boiling Point | 104 °C at 20 mmHg | [6] |

| Density | 1.095 g/cm³ (estimate) | [6] |

| Solubility | Soluble in organic solvents, limited solubility in water | [1] |

| Flash Point | 101 °C (215 °F) | [5] |

| InChI Key | VDYDAUQHTVCCBX-UHFFFAOYSA-N | [1] |

| SMILES | CC1=C(C=CC(=C1)Cl)OC | [1] |

Synthesis of this compound

The primary synthetic route to this compound is through the electrophilic chlorination of 2-methylanisole (B146520). The methoxy (B1213986) and methyl groups on the aromatic ring direct the incoming electrophile to the ortho and para positions. Due to the steric hindrance from the existing ortho-methyl group, chlorination preferentially occurs at the para position.

Experimental Protocol: Chlorination of 2-Methylanisole

This protocol describes a general method for the regioselective chlorination of 2-methylanisole to yield this compound.

Materials:

-

2-Methylanisole

-

Iron(III) chloride (FeCl3) or other suitable Lewis acid catalyst

-

Chlorinating agent (e.g., sodium hypochlorite (B82951), gaseous chlorine)

-

Anhydrous dichloromethane (B109758) (or other suitable inert solvent)

-

Sodium sulfite (B76179) solution

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for organic synthesis

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a gas inlet (if using gaseous chlorine), dissolve 2-methylanisole in anhydrous dichloromethane under an inert atmosphere.

-

Add a catalytic amount of iron(III) chloride to the solution.

-

Cool the reaction mixture in an ice bath.

-

Slowly introduce the chlorinating agent. If using sodium hypochlorite solution, add it dropwise. If using gaseous chlorine, bubble it through the solution at a controlled rate.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction by adding a saturated solution of sodium sulfite to neutralize any remaining chlorinating agent.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo.

-

The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to afford pure this compound.

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery and Development

This compound serves as a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] The presence of three distinct functional groups—the chloro, methyl, and methoxy groups—on the aromatic ring provides multiple points for chemical modification, making it a versatile intermediate.

While specific examples of marketed drugs derived directly from this compound are not prominently documented in publicly available literature, its structural motifs are present in various biologically active compounds. For instance, substituted anisoles are key components in a wide range of pharmaceuticals. The chloro and methyl substituents can influence the pharmacokinetic and pharmacodynamic properties of a molecule, such as its metabolic stability, binding affinity to target proteins, and overall efficacy.

The related compound, 4-chloro-2-methylaniline, is a known intermediate in the synthesis of the pesticide chlordimeform (B52258) and some azo dyes.[7] This highlights the industrial utility of the 4-chloro-2-methyl substitution pattern on an aromatic ring. In drug discovery, this scaffold can be utilized in the synthesis of novel compounds targeting a variety of biological pathways. For example, substituted anilines and anisoles are precursors to kinase inhibitors, which are a major class of anticancer drugs. The specific substitution pattern of this compound could be explored for the development of new inhibitors targeting kinases implicated in cancer cell proliferation and survival.

Caption: Potential role in drug discovery targeting signaling pathways.

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

4.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methoxy protons, and the methyl protons. The aromatic region will display a characteristic splitting pattern due to the coupling between the adjacent protons on the benzene (B151609) ring.

4.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts will be influenced by the electron-donating methoxy and methyl groups and the electron-withdrawing chloro group.

4.3. Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule. Key expected peaks include C-H stretching from the aromatic ring and the methyl/methoxy groups, C=C stretching of the aromatic ring, C-O stretching of the ether linkage, and a C-Cl stretching vibration.

4.4. Mass Spectrometry (MS)

The mass spectrum of this compound will show a molecular ion peak (M+) corresponding to its molecular weight. A characteristic isotopic pattern for the molecular ion will be observed due to the presence of the chlorine-35 and chlorine-37 isotopes in a roughly 3:1 ratio.

Safety and Toxicology

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

GHS Hazard Classification: [2][8]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Table 2: GHS Hazard Information

| Hazard Class | Category | Hazard Statement | Pictogram |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

|

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

|

| Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

|

Toxicological Data: Detailed toxicological data, such as LD50 values for this compound, are not readily available in the searched literature. However, the related compound 4-chloro-o-toluidine is classified as toxic if swallowed, in contact with skin, or if inhaled, and is suspected of causing genetic defects and cancer.[9] Given the structural similarity, caution should be exercised when handling this compound.

Handling and Storage:

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a versatile chemical intermediate with significant potential for application in the synthesis of novel compounds, particularly within the pharmaceutical industry. This guide has provided a detailed overview of its physicochemical properties, a representative synthetic protocol, and a summary of its spectroscopic and safety data. While its direct application in marketed drugs is not widely documented, its structural features make it an attractive starting material for the exploration of new chemical entities. Further research into its reactivity and the biological activity of its derivatives is warranted to fully unlock its potential in drug discovery and development.

References

- 1. Buy this compound | 3260-85-3 [smolecule.com]

- 2. This compound | C8H9ClO | CID 76748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. This compound | 3260-85-3 [chemicalbook.com]

- 5. This compound, 98%, Thermo Scientific 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. This compound CAS#: 3260-85-3 [m.chemicalbook.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. capotchem.cn [capotchem.cn]

- 9. bg.cpachem.com [bg.cpachem.com]

An In-depth Technical Guide to 4-Chloro-2-methylanisole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Chloro-2-methylanisole, including its chemical identity, physicochemical properties, synthetic methodologies, and structural relationships. The information is intended for professionals in research and development who may utilize this compound as a chemical intermediate or building block in synthetic chemistry.

Chemical Identity and Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 4-chloro-1-methoxy-2-methylbenzene .[1] It is an aromatic ether characterized by a benzene (B151609) ring substituted with a chlorine atom, a methoxy (B1213986) group, and a methyl group.

The structural and identifying information for this compound is summarized in the table below.

| Identifier | Value |

| IUPAC Name | 4-chloro-1-methoxy-2-methylbenzene[1] |

| Common Names | This compound, 5-Chloro-2-methoxytoluene, 2-Methyl-4-chloroanisole[1] |

| CAS Number | 3260-85-3[1] |

| Molecular Formula | C₈H₉ClO[1] |

| Molecular Weight | 156.61 g/mol [1] |

| SMILES | CC1=C(C=CC(=C1)Cl)OC[2] |

| InChIKey | VDYDAUQHTVCCBX-UHFFFAOYSA-N[1] |

The two-dimensional chemical structure of this compound is as follows:

Physicochemical Properties

The known physical and chemical properties of this compound are presented in the table below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value |

| Appearance | Colorless to pale yellow liquid or white to yellow crystalline solid |

| Melting Point | 36-39 °C |

| Boiling Point | Data not available |

| Solubility | Soluble in organic solvents; limited solubility in water |

| XlogP (Predicted) | 3.4[2] |

Synthesis of this compound

This compound is typically synthesized via the electrophilic chlorination of its precursor, 2-methylanisole (B146520). The methoxy and methyl groups on the aromatic ring direct the incoming electrophile (chlorine) primarily to the para position relative to the strongly activating methoxy group.

Synthesis of the Precursor: 2-Methylanisole

A common method for synthesizing the starting material, 2-methylanisole, is through the Williamson ether synthesis, specifically the methylation of o-cresol (B1677501).[3]

-

Formation of the Phenoxide: Prepare a 20% aqueous solution of sodium hydroxide. To this solution, add o-cresol with stirring. The mixture is then cooled to below 10 °C.

-

Methylation: While maintaining the temperature below 10 °C, slowly add dimethyl sulfate (B86663) dropwise to the stirred reaction mixture.

-

Reaction Completion: After the addition is complete, raise the temperature to 40 °C for 20 minutes, and then heat to 100 °C for 1-2 hours.

-

Work-up: Cool the reaction mixture to room temperature and wash with water until the aqueous layer is neutral.

-

Isolation and Purification: Separate the organic layer containing the crude 2-methylanisole and purify by fractional distillation, collecting the fraction at 170-172 °C.

Caption: Workflow for the synthesis of 2-methylanisole.

Chlorination of 2-Methylanisole

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and protected from light, dissolve 2-methylanisole in a suitable inert solvent such as dichloromethane (B109758) or carbon tetrachloride. Cool the solution to 0 °C in an ice bath.

-

Chlorination: Slowly add a chlorinating agent (e.g., a solution of chlorine in the same solvent, or N-chlorosuccinimide with an acid catalyst) to the stirred solution, maintaining the temperature at 0-5 °C.

-

Monitoring: Monitor the reaction progress using an appropriate technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Upon completion, quench the reaction by adding a reducing agent solution (e.g., aqueous sodium thiosulfate) to remove excess chlorine. Separate the organic layer and wash it sequentially with water, saturated aqueous sodium bicarbonate, and brine.

-

Isolation and Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound. While comprehensive experimental spectral data is not available in the search results, predicted data and data from similar compounds can provide an estimation of the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the methyl protons. The aromatic protons will appear as a complex splitting pattern in the aromatic region (typically 6.5-7.5 ppm). The methoxy group protons will be a singlet at approximately 3.8 ppm, and the methyl group protons will be a singlet around 2.2 ppm.

-

¹³C NMR: The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts will be influenced by the attached functional groups.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include C-H stretching for the aromatic and aliphatic groups, C=C stretching for the aromatic ring, and C-O stretching for the ether linkage.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. Predicted collision cross-section (CCS) values for various adducts have been calculated.[2]

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 157.04148 | 126.8 |

| [M+Na]⁺ | 179.02342 | 137.4 |

| [M-H]⁻ | 155.02692 | 131.2 |

Structural Relationships

This compound is structurally related to several other substituted aromatic compounds. Understanding these relationships is useful for predicting reactivity and potential applications.

Caption: Structural relationships of this compound.

Applications and Safety

Potential Applications

This compound serves as a valuable intermediate in organic synthesis for the preparation of more complex molecules. Its functional groups (methoxy and chloro) allow for various chemical modifications, making it a versatile building block for agrochemicals and pharmaceuticals. It is also used in the formulation of flavors and fragrances and as a research tool for studying reaction mechanisms involving chlorinated aromatic compounds.

Safety Information

This compound is classified as a hazardous substance. It is known to cause skin irritation (H315) and serious eye irritation (H319).[1] It may also cause respiratory irritation (H335).[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

References

physical and chemical properties of 4-Chloro-2-methylanisole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 4-Chloro-2-methylanisole (CAS No: 3260-85-3). The information is curated for professionals in research and development, offering detailed experimental protocols and structured data to facilitate its application in organic synthesis and drug discovery.

Core Physical and Chemical Properties

This compound is a halogenated aromatic ether.[1] Its molecular structure, featuring a methoxy (B1213986) group, a methyl group, and a chlorine atom on a benzene (B151609) ring, makes it a versatile intermediate in the synthesis of more complex molecules, including agrochemicals and pharmaceuticals.[1] It appears as a colorless to pale yellow liquid with a characteristic aromatic odor.[1]

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₈H₉ClO | [1][2][3] |

| Molecular Weight | 156.61 g/mol | [1][2][3] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Melting Point | 32 - 39 °C | [4][5] |

| Boiling Point | 104 °C / 20 mmHg | [4][5] |

| Density | ~1.095 g/mL (estimate) | [4][5] |

| Refractive Index (n20/D) | 1.5345 - 1.5365 | [4][5] |

| Flash Point | 101 °C (215 °F) | [4] |

| Solubility | Soluble in organic solvents, limited in water | [1] |

| LogP | 3.17 | [6] |

| SMILES | CC1=C(C=CC(=C1)Cl)OC | [1][2] |

| InChIKey | VDYDAUQHTVCCBX-UHFFFAOYSA-N | [1][2] |

Synthesis and Characterization Workflow

The synthesis of this compound can be achieved through electrophilic chlorination of 2-methylanisole (B146520). The subsequent characterization is crucial to confirm the structure and purity of the synthesized compound.

Caption: General workflow for the synthesis and characterization of this compound.

Experimental Protocols

Detailed methodologies for the synthesis and determination of key physical properties are provided below. These protocols are generalized and may require optimization based on specific laboratory conditions and equipment.

Synthesis of this compound via Chlorination

This protocol is adapted from general procedures for the chlorination of anisole (B1667542) derivatives.

Materials:

-

2-Methylanisole

-

Sulfuryl chloride (SO₂Cl₂) or Chlorine gas (Cl₂)

-

Anhydrous dichloromethane (B109758) (DCM) or other suitable inert solvent

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Dropping funnel

-

Separatory funnel

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Vacuum distillation apparatus or column chromatography setup

Procedure:

-

In a round-bottom flask, dissolve 2-methylanisole in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the stirred solution to 0 °C using an ice bath.

-

Slowly add the chlorinating agent (e.g., sulfuryl chloride) dropwise via a dropping funnel, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by TLC or GC.

-

Quench the reaction by slowly adding it to ice-water.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purify the crude product by vacuum distillation or flash column chromatography on silica (B1680970) gel to obtain pure this compound.[7]

Determination of Physical Properties

The following diagrams and protocols outline the standard procedures for determining the physical properties of this compound.

Caption: Experimental workflow for determining the physicochemical properties of a sample.

1. Melting Point Determination

Since this compound can be a solid at or near room temperature, its melting point is a key indicator of purity.

-

Apparatus: Mel-Temp apparatus or Thiele tube, capillary tubes, thermometer.[2][4]

-

Protocol:

-

Ensure the sample is solid by cooling if necessary.

-

Introduce a small, finely powdered amount of the compound into a capillary tube, sealed at one end.[2][5][8]

-

Pack the sample to a height of 1-2 mm by tapping the tube.[8]

-

Place the capillary tube in the heating block of the apparatus alongside a calibrated thermometer.[4]

-

Heat the block slowly, at a rate of about 1-2°C per minute, especially when approaching the expected melting point.[2]

-

Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.[4][9] A pure compound will have a sharp melting range of 0.5-1.0°C.[4]

-

2. Boiling Point Determination

-

Apparatus: Thiele tube or a small test tube with a side arm, capillary tube (sealed at one end), thermometer, heating source (e.g., oil bath or heating block).[10][11]

-

Protocol:

-

Place a few milliliters of the liquid into the test tube.[12]

-

Invert a capillary tube (sealed end up) into the liquid.[11][13]

-

Place the assembly in a heating bath, ensuring the thermometer bulb is level with the liquid.[2]

-

Heat the bath gently.[10]

-

Observe the capillary tube. The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[11] Alternatively, note the temperature when bubbling starts, then allow it to cool slightly. The temperature at which the liquid just begins to enter the capillary tube is the boiling point.[14]

-

3. Density Determination

-

Apparatus: Pycnometer or a graduated cylinder and an analytical balance.[15][16]

-

Protocol:

-

Measure the mass of a clean, dry measuring cylinder (m1).[15]

-

Add a known volume (e.g., 5.0 mL) of this compound to the cylinder.[16]

-

Measure the combined mass of the cylinder and the liquid (m2).[15]

-

Calculate the mass of the liquid (m = m2 - m1).

-

Calculate the density using the formula: ρ = mass / volume.[15][17] For higher accuracy, repeat the measurement and average the results.[18]

-

4. Refractive Index Determination

-

Apparatus: Abbe refractometer.[19]

-

Protocol:

-

Calibrate the refractometer using a standard liquid with a known refractive index.

-

Place a few drops of the this compound sample onto the prism of the refractometer.

-

Close the prism and allow the temperature to stabilize (typically 20°C).

-

Adjust the instrument until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

-

Read the refractive index directly from the instrument's scale.

-

5. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Purpose: To confirm the chemical structure by analyzing the environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

-

Protocol:

-

Dissolve 5-10 mg of the purified compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).[1]

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS).[20]

-

Filter the solution into a clean NMR tube.[1]

-

Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures. The resulting spectra should be consistent with the structure of 4-chloro-1-methoxy-2-methylbenzene.[21][22]

-

6. Gas Chromatography-Mass Spectrometry (GC-MS)

-

Purpose: To assess the purity of the compound and confirm its molecular weight.

-

Protocol:

-

Prepare a dilute solution of the sample (approx. 10 µg/mL) in a volatile organic solvent like dichloromethane or hexane.[23]

-

Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.[23]

-

The gas chromatograph will separate the sample components. For a pure sample, a single major peak should be observed.[24]

-

The mass spectrometer will fragment the eluted compound and detect the fragments. The resulting mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (m/z ≈ 156) and a characteristic fragmentation pattern.[25]

-

References

- 1. benchchem.com [benchchem.com]

- 2. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 3. This compound | C8H9ClO | CID 76748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. This compound | SIELC Technologies [sielc.com]

- 7. benchchem.com [benchchem.com]

- 8. byjus.com [byjus.com]

- 9. pennwest.edu [pennwest.edu]

- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 11. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 12. cdn.juniata.edu [cdn.juniata.edu]

- 13. byjus.com [byjus.com]

- 14. Video: Boiling Points - Concept [jove.com]

- 15. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 16. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 17. homesciencetools.com [homesciencetools.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. pubs.aip.org [pubs.aip.org]

- 20. web.mit.edu [web.mit.edu]

- 21. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 22. NMR Spectroscopy [www2.chemistry.msu.edu]

- 23. uoguelph.ca [uoguelph.ca]

- 24. tdi-bi.com [tdi-bi.com]

- 25. GC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]

An In-depth Technical Guide to the Synthesis of 4-Chloro-2-methylanisole from 2-methylanisole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-Chloro-2-methylanisole from 2-methylanisole (B146520), a key transformation in the preparation of various pharmaceutical and agrochemical intermediates. This document details the underlying chemical principles, experimental protocols, and data analysis relevant to this process.

Introduction

This compound is a valuable substituted aromatic compound utilized as a building block in organic synthesis.[1] Its structure, featuring a chlorinated benzene (B151609) ring with methoxy (B1213986) and methyl functionalities, allows for diverse subsequent chemical modifications. The primary route to its synthesis involves the direct electrophilic chlorination of 2-methylanisole. The methoxy group is a strong activating group and, along with the methyl group, directs incoming electrophiles to the ortho and para positions. Due to steric hindrance from the existing methyl group at the 2-position, the chlorination is highly regioselective, favoring substitution at the para-position (position 4).

Reaction Pathway and Mechanism

The synthesis of this compound from 2-methylanisole proceeds via an electrophilic aromatic substitution reaction. A common and effective chlorinating agent for this transformation is sulfuryl chloride (SO₂Cl₂), often in the presence of a Lewis acid catalyst, although the reaction can also proceed without a catalyst.

The reaction mechanism can be summarized as follows:

-

Generation of the Electrophile: Sulfuryl chloride, in the presence of a Lewis acid (e.g., AlCl₃ or FeCl₃) or through auto-dissociation, generates a chloronium ion (Cl⁺) or a polarized complex that acts as the electrophile.

-

Electrophilic Attack: The electron-rich aromatic ring of 2-methylanisole attacks the electrophilic chlorine species. The activating effect of the methoxy and methyl groups directs the attack to the position para to the methoxy group.

-

Formation of the Sigma Complex (Arenium Ion): A resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion, is formed.

-

Deprotonation: A weak base, such as the counter-ion of the catalyst or a solvent molecule, removes a proton from the carbon atom bearing the new chlorine atom, restoring the aromaticity of the ring and yielding the final product, this compound.

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocols

While various methods exist for the chlorination of anisole (B1667542) derivatives, the use of sulfuryl chloride provides a convenient and selective route. The following protocol is a representative procedure for the synthesis of this compound.

Materials:

-

2-Methylanisole

-

Sulfuryl chloride (SO₂Cl₂)

-

Dichloromethane (CH₂Cl₂) (or other inert solvent)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl and SO₂ produced), dissolve 2-methylanisole (1.0 equivalent) in an inert solvent such as dichloromethane.

-

Addition of Chlorinating Agent: Cool the solution in an ice bath. Slowly add a solution of sulfuryl chloride (1.0-1.2 equivalents) in the same solvent dropwise via the dropping funnel over a period of 30-60 minutes, maintaining the internal temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: Once the reaction is complete, carefully quench the reaction by slowly adding it to a stirred saturated solution of sodium bicarbonate to neutralize the acidic byproducts. Separate the organic layer.

-

Extraction and Drying: Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by fractional distillation under reduced pressure to obtain pure this compound.

Caption: Experimental workflow for the synthesis of this compound.

Data Presentation

The physical and chemical properties of the key compounds involved in this synthesis are summarized in the table below for easy reference and comparison.

| Property | 2-Methylanisole | This compound |

| Molecular Formula | C₈H₁₀O | C₈H₉ClO |

| Molecular Weight | 122.16 g/mol | 156.61 g/mol |

| Appearance | Colorless liquid | Colorless to pale yellow liquid[1] |

| Boiling Point | 170-172 °C | 213-214 °C |

| Melting Point | -34.1 °C | 36-39 °C |

| Density | 0.985 g/mL at 25 °C | ~1.1 g/mL |

| Solubility | Insoluble in water; soluble in organic solvents | Insoluble in water; soluble in organic solvents[1] |

| CAS Number | 578-58-5 | 3260-85-3 |

Characterization

The identity and purity of the synthesized this compound should be confirmed using modern analytical techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the ideal method for analyzing the product mixture to determine the conversion of the starting material and the regioselectivity of the chlorination. The mass spectrum of this compound will show a characteristic molecular ion peak (M⁺) and an M+2 peak due to the presence of the chlorine isotopes (³⁵Cl and ³⁷Cl).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are essential for unambiguous structure elucidation. The ¹H NMR spectrum will show characteristic signals for the aromatic protons, the methoxy group, and the methyl group, with coupling patterns that confirm the substitution pattern.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule, such as the C-O-C ether linkage and the C-Cl bond.

Conclusion

The synthesis of this compound from 2-methylanisole via electrophilic chlorination with sulfuryl chloride is a robust and regioselective method. Careful control of reaction conditions, particularly temperature, is crucial for achieving high yields and minimizing the formation of byproducts. The detailed protocol and analytical methods described in this guide provide a solid foundation for researchers and professionals working on the synthesis and application of this important chemical intermediate.

References

An In-depth Technical Guide to the Regioselective Chlorination of 2-Methylanisole to Yield 4-Chloro-2-methylanisole

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic methodologies for the regioselective chlorination of 2-methylanisole (B146520) to produce 4-chloro-2-methylanisole. This transformation is of significant interest as the product serves as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. The core challenge lies in achieving high regioselectivity, specifically directing the chlorination to the C4 position of the aromatic ring. This document details the theoretical principles governing this selectivity, presents validated experimental protocols, and summarizes key quantitative data to aid in method selection and optimization.

Theoretical Basis for Regioselectivity

The high regioselectivity observed in the chlorination of 2-methylanisole is governed by the principles of electrophilic aromatic substitution (EAS). The benzene (B151609) ring is substituted with two electron-donating groups (EDGs): a methoxy (B1213986) group (-OCH₃) and a methyl group (-CH₃).

-

Methoxy Group (-OCH₃): This is a strongly activating ortho, para-director due to its ability to donate electron density to the ring through resonance.

-

Methyl Group (-CH₃): This is a weakly activating ortho, para-director through an inductive effect.

The combined influence of these two groups strongly favors the substitution at the C4 position (para to the highly activating methoxy group). Substitution at the C6 position (ortho to the methoxy group) is sterically hindered by the adjacent methyl group. The C4 position is, therefore, the most electronically activated and sterically accessible site for electrophilic attack.

Caption: Logical flow of directing group effects favoring C4 substitution.

Reaction Pathway

The overall transformation involves the substitution of a hydrogen atom with a chlorine atom at the C4 position of the 2-methylanisole ring.

Caption: General reaction scheme for the chlorination of 2-methylanisole.

Experimental Methodologies

Several methods have been developed to achieve high yields and selectivity for the para-chlorination of activated aromatic compounds like 2-methylanisole.

Method 1: Iron(III)-Catalyzed Chlorination with N-Chlorosuccinimide (NCS)

This method utilizes the common and easy-to-handle chlorinating agent N-chlorosuccinimide (NCS), activated by a Lewis acid catalyst, iron(III) chloride. It offers high conversion and excellent selectivity under relatively mild conditions.

Experimental Protocol: [1]

-

Reagent Preparation: In a suitable reaction vessel, dissolve iron(III) chloride (FeCl₃, 0.0250 mmol) in 1-butyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide ([BMIM]NTf₂, 0.0750 mmol). Stir the mixture for 30 minutes at room temperature.

-

Reaction Setup: In a separate flask under an inert atmosphere, prepare a solution of N-chlorosuccinimide (NCS, 1.05 mmol) in tetrahydrofuran (B95107) (THF, 0.6 mL). Add the catalyst solution from step 1 to this mixture.

-

Substrate Addition: Add 2-methylanisole (1.00 mmol, 124 µL) to the reaction mixture.

-

Reaction Execution: Heat the reaction mixture to 60 °C and maintain for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Combine the organic phases.

-

Purification: Dry the combined organic phase over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (petroleum ether/ethyl acetate, 4:1) to yield pure this compound.

Method 2: Chlorination with Sulfuryl Chloride and a Sulfur-Based Catalyst

This highly regioselective method employs sulfuryl chloride (SO₂Cl₂) as the chlorinating agent, with selectivity enhanced by a sulfur-containing catalyst (e.g., diphenyl sulfide (B99878) or a tetrahydrothiopyran (B43164) derivative) and a Lewis acid co-catalyst.[2][3] The bulky chlorinating species generated in situ is believed to be responsible for the high preference for the sterically accessible para position.[3] The following is a representative protocol based on the highly successful chlorination of the structurally similar o-cresol (B1677501).[2]

Experimental Protocol (Adapted from o-cresol chlorination): [2]

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 2-methylanisole (100 mmol), the sulfur catalyst (e.g., tetrahydrothiopyran, ~1-2 mol%), and a Lewis acid (e.g., AlCl₃, ~1 mol%). The reaction can often be run neat or in a minimal amount of an inert solvent like dichloromethane (B109758) if the substrate is solid.

-

Reagent Addition: Cool the mixture to 0-5 °C in an ice bath. Add sulfuryl chloride (SO₂Cl₂, 110 mmol) dropwise over a period of 1-2 hours, ensuring the internal temperature remains low.

-

Reaction Execution: After the addition is complete, allow the reaction to stir at room temperature for an additional 2 hours, or until reaction completion is confirmed by TLC or GC analysis.

-

Work-up: Carefully pour the reaction mixture into ice-water to quench. Extract the aqueous mixture with dichloromethane or diethyl ether (3 x volume).

-

Purification: Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium bicarbonate and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product, which can be further purified by vacuum distillation or column chromatography.

Quantitative Data Summary

The following table summarizes the reported yields and selectivity for the para-chlorination of 2-methylanisole and the closely related substrate, o-cresol.

| Method | Substrate | Chlorinating Agent | Catalyst / Co-catalyst | Conditions | Yield of 4-Chloro Product | Selectivity (para:ortho) | Reference |

| 1. Iron(III)-Catalyzed | 2-Methylanisole | NCS | FeCl₃ / [BMIM]NTf₂ | 60 °C, 24 h | 85% | Not specified, high | [1] |

| 2. Sulfur-Catalyzed | o-Cresol* | SO₂Cl₂ | Tetrahydrothiopyran / AlCl₃ | rt, 4 h | 96% | 45.7 : 1 | [2] |

*Data for o-cresol is presented as a strong indicator of the expected high performance for the structurally analogous 2-methylanisole.

General Experimental Workflow

The synthesis, regardless of the specific reagents, follows a consistent workflow from setup to analysis.

Caption: A generalized workflow for the synthesis of this compound.

Conclusion

The selective synthesis of this compound from 2-methylanisole can be achieved with high efficiency and regioselectivity. The iron(III)-catalyzed chlorination using NCS provides a direct and high-yielding protocol.[1] Additionally, methods employing sulfuryl chloride with sulfur-based catalysts have demonstrated exceptionally high para-selectivity for structurally similar phenols and represent a powerful alternative for achieving high-purity material.[2][3] The choice of method may depend on factors such as reagent availability, cost, handling requirements, and desired purity levels. The protocols and data presented in this guide offer a solid foundation for researchers to successfully perform and optimize this important synthetic transformation.

References

Spectroscopic Profile of 4-Chloro-2-methylanisole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Chloro-2-methylanisole (CAS No: 3260-85-3), a key intermediate in organic synthesis. Due to the limited availability of directly published experimental spectra in the public domain, this document combines theoretical predictions, data from analogous compounds, and established spectroscopic principles to offer a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Molecular Structure and Properties

-

IUPAC Name: 4-Chloro-1-methoxy-2-methylbenzene

-

Exact Mass: 156.0341926 Da[3]

Spectroscopic Data Summary

The following tables summarize the expected quantitative data for this compound based on analysis of its structure and comparison with similar compounds.

Table 1: Predicted ¹H NMR Data

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -OCH₃ | 3.8 - 3.9 | Singlet | N/A |

| Ar-CH₃ | 2.2 - 2.3 | Singlet | N/A |

| Ar-H (H3) | ~6.8 | Doublet | ~8.5 |

| Ar-H (H5) | ~7.1 | Doublet of doublets | ~8.5, ~2.5 |

| Ar-H (H6) | ~7.1 | Doublet | ~2.5 |

Prediction basis: Analysis of substituent effects on the aromatic ring. The methoxy (B1213986) group is electron-donating, shielding ortho and para protons. The chloro group is electron-withdrawing and de-shielding. The methyl group is weakly electron-donating.

Table 2: Predicted ¹³C NMR Data

| Carbon | Chemical Shift (δ, ppm) |

| -OCH₃ | 55 - 56 |

| Ar-CH₃ | 16 - 17 |

| Ar-C (C1) | 155 - 157 |

| Ar-C (C2) | 128 - 130 |

| Ar-C (C3) | 112 - 114 |

| Ar-C (C4) | 125 - 127 |

| Ar-C (C5) | 129 - 131 |

| Ar-C (C6) | 130 - 132 |

Prediction basis: Additivity rules for substituted benzene (B151609) rings and comparison with data for 4-methylanisole (B47524) and other chlorinated anisoles.

Table 3: Expected IR Absorption Bands

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (aromatic) | 3100 - 3000 | Medium-Weak |

| C-H stretch (aliphatic, -CH₃) | 2950 - 2850 | Medium |

| C=C stretch (aromatic) | 1600 - 1475 | Medium-Strong |

| C-O stretch (aryl ether) | 1250 - 1200 (asymmetric), 1050 - 1000 (symmetric) | Strong |

| C-Cl stretch | 850 - 550 | Strong |

| C-H bend (aromatic, out-of-plane) | 900 - 675 | Strong |

Prediction basis: Characteristic vibrational frequencies for functional groups present in the molecule.

Table 4: Mass Spectrometry (MS) Data

| m/z | Interpretation | Relative Abundance |

| 156 | Molecular ion [M]⁺ | High |

| 158 | Isotope peak [M+2]⁺ | ~33% of [M]⁺ |

| 141 | [M - CH₃]⁺ | Moderate to High |

| 113 | [M - CH₃ - CO]⁺ | Moderate |

| 77 | [C₆H₅]⁺ | Moderate |

Prediction basis: The molecular weight of this compound is 156.61. The presence of a chlorine atom will result in a characteristic M+2 isotope peak with an intensity of approximately one-third of the molecular ion peak. Fragmentation is expected to involve the loss of the methyl group from the methoxy moiety and subsequent loss of carbon monoxide.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for an organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆) in a clean NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference (δ = 0.00 ppm).

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum using a spectrometer operating at a frequency of 300 MHz or higher. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width that encompasses all expected proton signals.

-

Acquire a ¹³C NMR spectrum on the same instrument. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans and a longer acquisition time will be necessary. Proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon atom.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid): If this compound is a liquid at room temperature, place a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.

-

Sample Preparation (Solid): If the compound is a solid, it can be prepared as a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk. Alternatively, a solution can be prepared using a suitable solvent (e.g., CCl₄), and the spectrum recorded in a solution cell.

-

Data Acquisition: Place the prepared sample in the beam of an FT-IR spectrometer and record the spectrum, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or solvent) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of this compound into the mass spectrometer. Common methods include direct infusion or via a gas chromatograph (GC-MS) for volatile compounds.

-

Ionization: Utilize a suitable ionization technique. Electron Ionization (EI) is a common method for relatively small, volatile organic molecules and typically results in significant fragmentation, providing structural information.

-

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for elucidating the structure of this compound using the described spectroscopic techniques.

Caption: Workflow for structural elucidation of this compound.

References

An In-depth Technical Guide to 4-Chloro-2-methylanisole: Safety, Handling, and MSDS

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety, handling, and Material Safety Data Sheet (MSDS) information for 4-Chloro-2-methylanisole (CAS No: 3260-85-3). The following sections detail its hazards, safe handling procedures, emergency response, and disposal, with a focus on presenting clear, actionable information for laboratory and research professionals.

Chemical Identification and Physical Properties

This compound, also known as 1-Chloro-4-methoxy-3-methylbenzene, is a chlorinated aromatic ether.[1] Its properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₉ClO | [1][2][3][4] |

| Molecular Weight | 156.61 g/mol | [1][2][3][4] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Odor | Characteristic aromatic odor | [3] |

| Melting Point | 36-39 °C (lit.) | [5] |

| Boiling Point | 213 - 214 °C | [6] |

| Flash Point | 60 °C / 140 °F | [6] |

| Solubility | Limited solubility in water, soluble in organic solvents. | [3] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are summarized in the table below, according to the Globally Harmonized System (GHS).

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

GHS Pictogram:

Safe Handling and Storage

Proper handling and storage procedures are crucial to minimize the risks associated with this compound.

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[7]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (inspect before use), safety goggles or a face shield, and a lab coat.[1][7]

-

Avoid breathing vapors, mist, or gas.[1]

-

Prevent contact with skin and eyes.[7]

-

Use non-sparking tools and take precautionary measures against static discharge.[6][7]

-

Wash hands thoroughly after handling.[1]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[7]

-

Keep away from heat, sparks, open flames, and hot surfaces.[6]

-

Store away from incompatible materials, such as strong oxidizing agents.[6]

Emergency Procedures

In the event of an emergency, follow these procedures and seek medical attention.

| Emergency | First Aid Measures |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[1] |

| Skin Contact | Take off immediately all contaminated clothing. Wash off with soap and plenty of water. Consult a physician if irritation persists.[1][6] |

| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately consult a physician.[1][6] |

| Ingestion | DO NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1] |

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]

-

Specific Hazards: Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[6] Hazardous combustion products include carbon oxides and hydrogen chloride gas.[8]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[6]

Accidental Release Measures:

-

Evacuate personnel to a safe area.[1]

-

Ensure adequate ventilation.[1]

-

Remove all sources of ignition.[7]

-

Wear appropriate personal protective equipment.

-

Contain the spill using an inert absorbent material.

-

Collect the absorbed material into a suitable, closed container for disposal.[1]

-

Do not let the product enter drains.[1]

Toxicology and Exposure Limits

The toxicological properties of this compound have not been thoroughly investigated.[1] The available data indicates it is an irritant, but specific data on acute and chronic toxicity, carcinogenicity, and reproductive toxicity are largely unavailable.[1]

| Toxicity Endpoint | Result |

| Acute Toxicity | No data available |

| Carcinogenicity | No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC.[1] |

| Reproductive Toxicity | No data available |

| Specific target organ toxicity - single exposure | Inhalation may cause respiratory irritation.[1] |

| Specific target organ toxicity - repeated exposure | No data available |

| Aspiration hazard | No data available |

No occupational exposure limits (e.g., PEL, TLV) have been established for this compound.

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not publicly available. However, standardized OECD guidelines are typically followed for such assessments.

General Protocol for In Vitro Skin Irritation Test (Based on OECD Guideline 439):

-

Cell Culture: A reconstructed human epidermis (RhE) model is cultured to form a stratified, differentiated epidermis.

-

Test Chemical Application: A small amount of this compound is applied topically to the surface of the RhE tissue.

-

Incubation: The treated tissue is incubated for a defined period (e.g., 60 minutes).

-

Rinsing: The test chemical is thoroughly rinsed from the tissue surface.

-

Cell Viability Assessment: The tissue is incubated with a viability staining solution (e.g., MTT). The amount of formazan (B1609692) produced is proportional to the number of viable cells.

-

Data Analysis: The cell viability of the treated tissue is compared to that of a negative control. A reduction in viability below a certain threshold (e.g., 50%) indicates that the chemical is an irritant.

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations. It is recommended to contact a licensed professional waste disposal service.[1] The material may be burned in a chemical incinerator equipped with an afterburner and scrubber.[1] Do not dispose of it into the sewer system.[7]

Visualizations

Chemical Spill Response Workflow

Caption: Workflow for responding to a chemical spill of this compound.

Risk Assessment Logic for Handling

Caption: Logical steps for a risk assessment before handling this compound.

References

- 1. capotchem.cn [capotchem.cn]

- 2. This compound | C8H9ClO | CID 76748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy this compound | 3260-85-3 [smolecule.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. This compound | 3260-85-3 [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. zycz.cato-chem.com [zycz.cato-chem.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to the Applications of 4-Chloro-2-methylanisole in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2-methylanisole is a substituted aromatic compound with the molecular formula C₈H₉ClO.[1] Structurally, it is a derivative of anisole (B1667542) featuring a chlorine atom at the para-position and a methyl group at the ortho-position relative to the methoxy (B1213986) group.[1] This unique arrangement of functional groups—a nucleophilic aromatic ring, a reactive chloro-substituent for cross-coupling, an activating methoxy group, and a sterically influencing methyl group—makes it a versatile and valuable intermediate in modern organic synthesis.[1] Its utility spans from being a foundational building block for complex molecular architectures to its role as a key intermediate in the synthesis of high-value compounds in the pharmaceutical and agrochemical industries.[1] This guide provides an in-depth overview of its core applications, focusing on palladium-catalyzed cross-coupling reactions and outlining detailed experimental frameworks.

Core Applications in Organic Synthesis

The reactivity of this compound is primarily centered around the C-Cl bond, which serves as a handle for numerous palladium-catalyzed cross-coupling reactions. These reactions are foundational for constructing carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the synthesis of complex biaryl, aryl-alkyne, and arylamine structures that are prevalent in medicinal chemistry.[2][3]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an organoboron species with an organic halide.[4] As an aryl chloride, this compound can be effectively coupled with various aryl and heteroaryl boronic acids or esters to produce substituted biaryl compounds. These structures are common motifs in pharmaceuticals and advanced materials. The primary challenge with aryl chlorides is the strength of the C-Cl bond, which requires highly active catalyst systems, typically employing bulky, electron-rich phosphine (B1218219) ligands like XPhos or SPhos.[5][6]

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Chlorides

| Entry | Aryl Chloride | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | 4-Chloroanisole | Phenylboronic acid | Pd(OAc)₂ (0.5) | Triazolium Salt (0.5) | K₃PO₄ | 1,4-Dioxane (B91453) | 100 | 47 | [7] |

| 2 | 3-Chloroindazole | 5-Indole boronic acid | Pd₂(dba)₃ (2) | XPhos (3) | K₃PO₄ | Dioxane/H₂O | 100 | 56 | [5] |

| 3 | 4-Chloropyridine | Arylboronic acid | Pd(PPh₃)₄ (2) | - | K₂CO₃ | Toluene/H₂O | Reflux | Good-Excellent | [6] |

Note: Data presented is for analogous aryl chlorides to illustrate typical reaction conditions.

Experimental Protocol: Suzuki-Miyaura Coupling (General Procedure)

This protocol is adapted from established methods for challenging aryl chlorides.[5][6]

-

Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), and a suitable base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).

-

Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%).

-